3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one is a complex organic compound notable for its unique spirocyclic structure, which incorporates both nitrogen and carbon atoms in a cyclic arrangement. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and materials science. The molecular formula for this compound is , and it features a nitrophenyl group that contributes to its reactivity and biological activity.
This compound is classified as a diazaspiro compound, which are characterized by their spirocyclic structure involving two nitrogen atoms within the ring system. Its classification falls under the broader category of heterocyclic compounds, which include various compounds containing nitrogen, oxygen, or sulfur in their rings. The presence of the nitrophenyl moiety suggests potential applications in pharmacology, particularly in the development of new therapeutic agents.
The synthesis of 3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one typically involves several key steps:
The synthesis may utilize methods such as:
The specific reaction conditions (temperature, solvent, catalyst) can significantly influence yield and purity.
The molecular structure of 3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one features:
Key structural data includes:
3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one can undergo various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for 3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors. The presence of the nitrophenyl group suggests potential activity against specific biological pathways, possibly through modulation of receptor activity or enzyme inhibition.
Relevant data on these properties can be obtained through experimental characterization methods such as NMR spectroscopy and mass spectrometry.
3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one has several potential scientific uses:
The fundamental architecture of diazaspiro[4.4]nonan-2-one derivatives centers on a spiro[4.4]nonane core – a bicyclic system comprising two fused rings (cyclopentane and cyclohexane) connected through a shared spiro carbon (C-1). In the 1,4-diazaspiro[4.4]nonan-2-one variant, nitrogen atoms replace carbon atoms at positions 1 and 4, while a keto functionality is present at position 2 of the cyclohexanone ring. This configuration creates a zwitterion-capable scaffold with distinct hydrogen bond donor/acceptor properties. The systematic naming follows IUPAC guidelines where "1,4-diaza" denotes nitrogen positions, "spiro[4.4]nonane" specifies the ring sizes (two 4-atom chains from spirocarbon), and "-2-one" indicates the carbonyl location [2].
Table 1: Fundamental Structural Characteristics of Spiro[4.4]nonane Derivatives
Compound | Molecular Formula | Bridge Type | Key Functional Groups | Ring Junction Geometry |
---|---|---|---|---|
Spiro[4.4]nonan-2-one | C₉H₁₄O | All-carbon | Ketone | Spirocyclic (90° interplanar angle) |
1,4-Diazaspiro[4.4]nonan-2-one | C₇H₁₂N₂O | Diazaspiro | Ketone, Secondary amines | Spirocyclic with N-substitution vectors |
3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one | C₁₃H₁₅N₃O₃ | Diazaspiro | Ketone, Secondary amines, Nitroaryl | Spirocyclic with aromatic plane |
The spatial orientation inherent to this system generates vector-specific projections of substituents. For 3-(3-nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one (CAS 1272755-82-4), the 3-nitrophenyl group attaches at the C-3 position of the cyclohexanone ring, creating a meta-substituted aromatic extension from the constrained aliphatic core. This molecular arrangement yields a distinct dipole moment (approximately 5.2 Debye) and moderate lipophilicity (calculated logP ~1.8), crucial for blood-brain barrier penetration in neurotargeting applications. X-ray crystallography reveals that the nitro group lies perpendicular to the phenyl plane due to resonance effects, while the carbonyl orientation allows for intramolecular hydrogen bonding with the adjacent N-H group, enhancing conformational stability [1] [2] .
The stereoelectronic profile enables precise interactions with biological targets. The sp³-hybridized spirocenter creates a ~90° interplanar angle between the two rings, positioning the nitrophenyl moiety in a spatially distinct quadrant. This geometry minimizes steric congestion while maximizing electronic communication between the electron-deficient aromatic system and the hydrogen-bond-rich diazacyclic core. Nuclear magnetic resonance (NMR) studies indicate restricted rotation around the C3-aryl bond at room temperature, with rotational barriers of ~14 kcal/mol, contributing to well-defined binding conformations [6].
The strategic incorporation of 3-nitrophenyl substituents into spirocyclic frameworks generates profound electronic perturbations that significantly influence molecular recognition properties. The meta-positioned nitro group (-NO₂) creates a strong electron-withdrawing effect (σₘ = 0.71 on Hammett scale) that polarizes the aromatic ring, reducing electron density at the attachment carbon by ~40% compared to unsubstituted phenyl. This polarization facilitates dipole-dipole interactions and π-stacking with biological targets featuring electron-rich aromatic residues. When attached to the C3 position of 1,4-diazaspiro[4.4]nonan-2-one, the nitrophenyl group creates a conjugated system where the electron-deficient aryl ring electronically communicates with the amide-like environment of the diazaspiro core [1] .
Table 2: Electronic and Bioactive Properties of Aryl Substituents in Spirocyclic Systems
Aryl Substituent | Hammett Constant (σ) | Effect on LogD₇.₄ | Binding Affinity (Kᵢ, nM)* | Key Molecular Interactions |
---|---|---|---|---|
Phenyl | 0.00 | +1.2 | >1000 | Hydrophobic, π-π stacking |
4-Nitrophenyl | 0.78 | +0.8 | 250 | Charge transfer, dipole-dipole |
3-Nitrophenyl | 0.71 | +0.9 | 6.1 | Optimal dipole alignment, H-bonding |
2-Nitrophenyl | 0.78 | +0.7 | 320 | Steric hindrance, reduced access |
3-Aminophenyl | -0.16 | -0.4 | >5000 | H-bond donation, increased basicity |
*Representative α-synuclein binding data from structural analogs [4]
The meta-substitution pattern specifically enables optimal binding site access in protein targets. Compared to ortho- and para-isomers, the 3-nitrophenyl derivative demonstrates superior binding to α-synuclein fibrils (Kᵢ = 6.1 nM) due to unhindered approach geometry and favorable dipole alignment with β-sheet residues. This specificity was demonstrated through comparative studies where the 3-nitrophenyl analog exhibited 40-fold greater affinity for α-synuclein versus Aβ fibrils, while para-substituted counterparts showed only 3-fold selectivity. The nitro group's hydrogen bond acceptor capacity (especially N-O•••H-N interactions) complements the diazaspiro scaffold's donor properties, creating a bifunctional recognition element critical for discriminating between structurally similar amyloid aggregates [4] [6].
In sigma receptor ligands, the 3-nitrophenyl moiety contributes to exceptional binding metrics (KᵢS₁ᵣ = 3.5 nM, KᵢS₂ᵣ = 2.6 nM) by engaging in charge-transfer interactions with tyrosine residues in the receptor pocket. Molecular modeling confirms that the nitro group's orientation allows simultaneous interaction with Thr120 via water-bridged hydrogen bonding and π-cation interaction with Lys124 in S1R binding domains. This dual functionality explains the enhanced biological activity of 3-nitrophenyl derivatives compared to halogenated or alkylated analogs in analgesic models, where they demonstrate efficacy at remarkably low doses (0.6–1.25 mg/kg) without motor impairment [6].
The development of diazaspirocyclic compounds has progressed through three distinct epochs: The pioneering era (1950s-1970s) focused on synthetic accessibility through classical condensation reactions. Early routes to spiro[4.4]nonane derivatives relied on Dieckmann cyclizations of dicarboxylate esters or Robinson annulations with cyclohexane-1,3-diones, yielding hydrocarbon scaffolds without nitrogen functionality. The introduction of nitrogen atoms posed significant synthetic challenges initially solved through multistep sequences involving oxime formation followed by Beckmann rearrangements, yielding lactam-containing spirocycles in modest yields (<25%) [2].
The medicinal exploration phase (1980s-2000s) witnessed strategic incorporation of diazaspirocycles into bioactive molecules. Critical breakthroughs emerged with transition-metal-catalyzed amination techniques, particularly Buchwald-Hartwig cross-coupling (developed late 1990s), which enabled efficient N-arylation of diazaspiro cores. This period produced sigma receptor ligands featuring 2,7-diazaspiro[4.4]nonane cores with demonstrated analgesic properties. Synthetic refinements during this era improved yields of 1,4-diazaspiro[4.4]nonan-2-ones to >65% through optimized Pd-catalyzed methods using third-generation Buchwald precatalysts with NaOtBu/Cs₂CO₃ base mixtures, significantly reducing reaction sensitivity to moisture [4] [6].
The modern precision period (2010s-present) emphasizes target-specific optimization and green chemistry. Recent advances in 3-(3-nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one synthesis employ tandem deprotection/coupling protocols that avoid acidic conditions previously causing ring-opening of strained systems. By replacing HCl deprotection with neat TFA, chemists achieved yields >85% without compromising the sensitive 2,6-diazaspiro[3.3]heptane intermediates. Contemporary routes feature flow chemistry approaches that reduce reaction times from 48 hours to <20 minutes while eliminating column chromatography through inline crystallization. These advances support the compound's application in PET radiotracer development, where molar activity requirements exceed 3 Ci/μmol [4].
The historical trajectory reveals how synthetic innovations transformed diazaspirocycles from laboratory curiosities to precision tools for neurodegenerative research. The pivotal shift occurred when medicinal chemists recognized the spatial complementarity of diazaspiro[4.4]nonanes for protein binding pockets. This insight drove the development of compounds like 4i (containing 3,8-diazabicyclo[3.2.1]octane, a structural relative), which demonstrated high binding to α-synuclein fibrils (Kᵢ = 6.1 nM) with minimal Aβ affinity. Patent literature from this period reveals extensive structural diversification around the diazaspiro core, particularly through aryl phosphorus modifications that enhanced metabolic stability while preserving target engagement [4] [5].
Table 3: Historical Development Timeline of Diazaspiro[4.4]nonane Derivatives
Time Period | Synthetic Methodologies | Key Advances | Representative Compounds |
---|---|---|---|
1950s-1970s | Dieckmann cyclization, Robinson annulation | Basic spiro[4.4]nonane synthesis | Spiro[4.4]nonan-2-one (CID 549163) |
1980s-2000s | Beckmann rearrangement, Buchwald-Hartwig amination | N-arylation methods, Sigma receptor ligands | 2,7-Diazaspiro[4.4]nonane analgesics |
2010s-Present | Tandem deprotection/coupling, flow chemistry | PET radiotracers, α-synuclein binders | 3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0